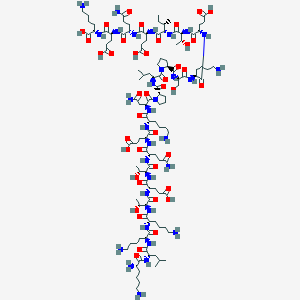
(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol
Descripción general
Descripción
“(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol” is a chemical compound that is closely related to 3,4-Dimethoxyphenethylamine . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .Molecular Structure Analysis
The molecular formula of “(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol” is C10H14O3 . Its average mass is 182.216 Da and its monoisotopic mass is 182.094299 Da .Chemical Reactions Analysis
The propensity of phthalocyanines to form aggregates because of the strong interactions between planar macrocycles in solution is well known . Remarkable progress has been made in recent years in the investigations of phthalocyanine derivatives as antioxidants and their antibacterial activities .Aplicaciones Científicas De Investigación
Mechanisms of β-O-4 Bond Cleavage in Lignin Acidolysis
One area of research investigates the acidolysis mechanisms of lignin model compounds, where (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol analogues play a crucial role. Yokoyama's (2015) study elucidates the acidolysis mechanism of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group's presence. This work sheds light on the hydride transfer mechanism and the role of enol ether compounds in lignin acidolysis, offering insights into sustainable chemical processing and materials science (Yokoyama, 2015).
Biochemical Production and Energy Applications
Research into renewable energy sources and biochemical production has identified (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol derivatives as potential substrates or intermediates. Ni, Leung, and Leung (2007) discuss the reforming of bio-ethanol for hydrogen production, where the compound's derivatives could be implicated in catalysis or as part of the substrate mix, emphasizing the role of catalysts and operating conditions in efficient hydrogen production from ethanol reforming (Ni, Leung, & Leung, 2007).
Alcohol-Gasoline Blends and SI Engine Performance
The compound's relevance extends into the study of bio-alcohol as an alternative to fossil fuels, with research by Yusuf and Inambao (2018) exploring how ethanol-gasoline blends impact the performance and emissions of spark-ignition engines. Their findings suggest that ethanol-gasoline blends, potentially incorporating or derived from (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol, offer benefits in terms of exhaust emissions and engine output, especially at lower speeds (Yusuf & Inambao, 2018).
Ethanol's Biochemical and Neurological Effects
Further, the compound's association with ethanol provides a basis for examining ethanol's biological actions and interactions with ion channels in the central nervous system. Dopico and Lovinger (2009) review ethanol's modulation of ionotropic receptor desensitization, contributing to understanding alcohol's pharmacology and effects in the body, where derivatives of (S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol might play a role in modulating these interactions (Dopico & Lovinger, 2009).
Safety and Hazards
The safety data sheet for 1-(3,4-Dimethoxyphenyl)ethanol, a related compound, suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air. If it comes into contact with skin, the contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Mecanismo De Acción
Target of Action
It is closely related to 3,4-dimethoxyphenethylamine , a compound known to interact with the major human neurotransmitter dopamine .
Mode of Action
Considering its structural similarity to 3,4-dimethoxyphenethylamine , it might interact with dopamine receptors in a similar manner.
Biochemical Pathways
It has been used as a model compound in the delignification mechanism studies of mn(iii)-substituted polyoxometalates (msp) .
Pharmacokinetics
Its boiling point is reported to be 172-174 °c/17 mmhg , which might influence its bioavailability.
Result of Action
Its structural analogue, 3,4-dimethoxyphenethylamine, has some activity as a monoamine oxidase inhibitor , which might suggest potential neuroactive effects.
Propiedades
IUPAC Name |
(2S)-2-amino-2-(3,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZVUXBFNRPOAY-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CO)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273733 | |
| Record name | (βS)-β-Amino-3,4-dimethoxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol | |
CAS RN |
114673-69-7 | |
| Record name | (βS)-β-Amino-3,4-dimethoxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114673-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-Amino-3,4-dimethoxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate](/img/structure/B3341890.png)











